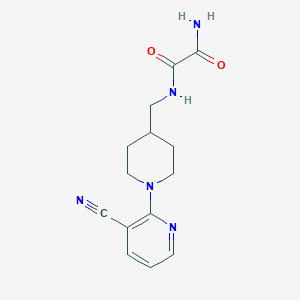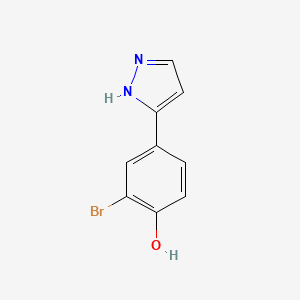![molecular formula C15H15F3N2O2S B2652623 N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-16-0](/img/structure/B2652623.png)
N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide” is a complex organic compound. It likely contains a sulfamide group (-SO2NH2), which is a functional group consisting of a sulfur atom connected to two amide groups . The compound also likely contains a benzyl group (C6H5CH2-) and a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom linked to three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide” were not found, related compounds have been synthesized through various methods. For instance, the compound “N-(3,5-Bis(trifluoromethyl)benzyl)stearamide” was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .
Scientific Research Applications
Nanofiltration Membranes Enhancement
Novel sulfonated aromatic diamine monomers, including derivatives with trifluoromethyl groups, have been synthesized for the preparation of thin-film composite (TFC) nanofiltration (NF) membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection capabilities. This advancement in membrane technology could have significant implications for water treatment and purification processes (Liu et al., 2012).
Green Synthesis of Sulfonamides
A green and efficient method for synthesizing sulfonamides from alcohols and sulfonamides has been developed, utilizing a nanostructured catalyst. This process, characterized by a domino dehydrogenation-condensation-hydrogenation sequence, is environmentally benign and provides a sustainable approach to forming carbon-nitrogen bonds, with implications for drug synthesis and organic chemistry (Shi et al., 2009).
Enzyme Inhibition by Sulfamides
Novel sulfamides derived from β-benzylphenethylamines have been synthesized and evaluated as inhibitors for various enzymes, including carbonic anhydrase isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds exhibit significant inhibitory activity, suggesting their potential therapeutic applications in treating conditions related to enzyme dysfunction (Akıncıoğlu et al., 2017).
Photodegradation Studies
Research on the photodegradation of sulfamethoxazole, a sulfonamide antibiotic, has revealed insights into the stability and environmental fate of sulfonamide compounds. Understanding the photodegradation pathways can inform the environmental risk assessment and management of pharmaceutical contaminants (Zhou & Moore, 1994).
Sulfamides in Organic Synthesis
Studies on the alkylation of cyclic sulfamidates highlight the versatility of sulfamide compounds in organic synthesis. These reactions facilitate the creation of cyclic sulfamidates with different N-alkyl substituents, expanding the toolkit available for synthetic organic chemists (Posakony et al., 2002).
properties
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)14-8-4-7-13(9-14)11-20-23(21,22)19-10-12-5-2-1-3-6-12/h1-9,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENMMTNFZOPHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)
![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)
![ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2652545.png)


![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)

![1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2652552.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)
![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)
